2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-((butylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((butylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized to form the quinazolinone structure.
Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazolinone core with butylthiol in the presence of a suitable base, such as sodium hydride.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves reacting the quinazolinone core with o-tolyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((butylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the quinazolinone core to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylthio group can be replaced with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halides, amines.
Scientific Research Applications
2-((butylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((butylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
- 2-((ethylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
- 2-((propylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
Uniqueness
2-((butylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to its analogs with shorter alkyl chains
Properties
CAS No. |
61554-71-0 |
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Molecular Formula |
C20H22N2OS |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-(butylsulfanylmethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C20H22N2OS/c1-3-4-13-24-14-19-21-17-11-7-6-10-16(17)20(23)22(19)18-12-8-5-9-15(18)2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
WSLFYUKYOKKKIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Origin of Product |
United States |
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